![molecular formula C10H8F2O B2547125 5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248331-51-1](/img/structure/B2547125.png)
5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]
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Overview
Description
Spirocyclic compounds are molecules containing two rings with only one shared atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves cascade reactions . For example, a [5+1] double Michael addition reaction has been used to synthesize novel fluorinated spiro-heterocycles .Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by two rings connected by a single atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions. For instance, they have been used as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .Physical And Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds depend on their specific structure. They are known for their good balance between conformational restriction and flexibility, which makes them free from absorption and permeability issues .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-difluorospiro[1,2-dihydroindene-3,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-6-3-8-7(9(12)4-6)1-2-10(8)5-13-10/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORFVKXWXTFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CO2)C3=C1C(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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